Butetamate
Overview
Description
Synthesis Analysis
Research on butanol and its isomers, such as 1-butanol and isobutanol, provides insights into synthesis methods relevant to butetamate. Fermentative production of butanol by clostridia is a notable process, illustrating biotechnological approaches to synthesizing aliphatic alcohols (Lee et al., 2008). Furthermore, the multi-component synthesis of covalent organic frameworks via buta-1,3-diene linkages highlights advanced synthetic strategies that could be adapted for butetamate (Su et al., 2022).
Molecular Structure Analysis
The molecular structure of butane derivatives, such as n-butane, provides foundational knowledge for understanding butetamate's structure. Electron diffraction investigations offer precise measurements of internuclear distances and bond angles, which are critical for deducing the molecular structure (Kuchitsu, 1959).
Chemical Reactions and Properties
The chemical reactivity and properties of butane derivatives, such as oxidative dehydrogenation of n-butane to produce butenes and butadiene, are relevant to butetamate. These reactions, catalyzed by surface-modified carbon nanotubes, demonstrate the potential for selective transformations involving butane derivatives (Zhang et al., 2008).
Physical Properties Analysis
Ionic liquids consisting of the 1-butyl-3-methylimidazolium cation with various anions exhibit unique physical properties such as densities, refractive indices, and viscosities. These properties provide insight into how structural variations in butane derivatives like butetamate might influence their physical characteristics (Jin et al., 2008).
Chemical Properties Analysis
The chemical properties of butane and its derivatives, including reactivity patterns and stability under various conditions, are central to understanding butetamate. Studies on the combustion model of butanol isomers reveal the influence of structural differences on combustion properties, which may parallel the chemical behavior of butetamate (Sarathy et al., 2012).
Scientific Research Applications
Butein in Health and Disease : A comprehensive review by Padmavathi et al. (2017) in "Phytomedicine" discusses the pharmacological and biological effects of butein, a chalcone polyphenol. Butein shows potential against various chronic diseases due to its antioxidant, anti-inflammatory, anticancer, antidiabetic, hypotensive, and neuroprotective effects.
Advances in Biomaterials, Drug Delivery, and Bionanotechnology : Langer and Peppas (2003) in "Aiche Journal" review the role of chemical engineering in medical applications, focusing on polymers as biomaterials, drug delivery systems, and nanotechnology in biomaterials. This paper can be accessed here.
Materiomics An ‐omics Approach to Biomaterials Research
: Cranford et al. (2013) in "Advanced Materials" discuss the intersection of biomaterials research with genomics and computational methods, which is crucial for understanding materials' interactions with biological systems. This is detailed here.
Designing Materials for Biology and Medicine : Langer and Tirrell (2004) in "Nature" discuss new challenges and directions in biomaterials research, including synthetic replacements and specific medical applications. More information is available here.
Hypoglycaemic Constituents of Stachytarpheta cayennensis Leaf : Adebajo et al. (2007) in "Planta medica" explore the hypoglycemic properties of certain plant constituents, which might be relevant to the study of Butetamate's effects. This study is detailed here.
The Efficacy and Safety of Butylphthalide Combined with Donepezil : A 2023 study by Liu et al. examines the combination of butylphthalide with donepezil for treating vascular dementia. This might be tangentially related to Butetamate research. More details can be found here.
properties
IUPAC Name |
2-(diethylamino)ethyl 2-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWHSYRZDLWQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045640 | |
Record name | Butetamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butetamate | |
CAS RN |
14007-64-8 | |
Record name | Butetamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14007-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butetamate [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014007648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butetamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butetamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.366 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUTETAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VO6TC90PU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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